molecular formula C14H19Cl2N3O2 B3269019 4-(3,4-dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 5011-47-2

4-(3,4-dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride

Cat. No.: B3269019
CAS No.: 5011-47-2
M. Wt: 332.2 g/mol
InChI Key: XNZRDNMTBAGDRI-UHFFFAOYSA-N
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Description

This compound is a bicyclic heterocyclic molecule featuring an imidazo[4,5-c]pyridine core substituted with a 3,4-dimethoxyphenyl group at the 4-position, with two hydrochloride counterions. Key properties include:

  • Molecular Formula: Likely C₁₄H₁₈Cl₂N₃O₂ (exact formula inferred from molecular weight and substituents) .
  • Molecular Weight: 328.39 g/mol .
  • CAS Number: 1159-15-5 .
  • Purity: Typically 95% in commercial samples .

The 3,4-dimethoxyphenyl group enhances lipophilicity and may influence binding to biological targets such as kinases or neurotransmitter receptors. Its dihydrochloride form improves aqueous solubility for pharmaceutical applications.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.2ClH/c1-18-11-4-3-9(7-12(11)19-2)13-14-10(5-6-15-13)16-8-17-14;;/h3-4,7-8,13,15H,5-6H2,1-2H3,(H,16,17);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZRDNMTBAGDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CCN2)NC=N3)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 3,4-dimethoxyaniline with a suitable aldehyde or ketone to form an intermediate imidazo[4,5-c]pyridine derivative. This intermediate is then further modified to introduce the dihydrochloride moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing waste and by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the imidazo[4,5-c]pyridine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 4-(3,4-dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride is used to study biological processes and pathways. It can be employed as a tool to investigate the interactions between small molecules and biological targets.

Medicine: In the medical field, this compound has potential therapeutic applications. It may be used in the development of new drugs for the treatment of various diseases. Its unique structure and properties make it a candidate for further research and development.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-(3,4-dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally related imidazo[4,5-c]pyridine derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight CAS Number Purity Key Applications/Notes References
Target Compound 3,4-Dimethoxyphenyl C₁₄H₁₈Cl₂N₃O₂ 328.39 1159-15-5 95% Pharmaceutical intermediate; research
4-(4-Fluorophenyl)-... (SynHet) 4-Fluorophenyl C₁₃H₁₄FN₃ 261.25* 7271-09-2 >99% High-purity intermediates; pesticide R&D
2-Cyclohexyl-... dihydrochloride Cyclohexyl C₁₄H₂₀Cl₂N₃ 309.23 1803609-60-0 N/A Small-molecule scaffold for drug discovery
4-(5-Chloro-2-Fluorophenyl)-... 5-Chloro-2-fluorophenyl C₁₂H₁₁ClFN₃ 296.14 1189749-35-6 95% Prioritized in pesticide similarity studies

*Note: Molecular weight for 4-(4-Fluorophenyl)-... includes a carboxylic acid group in one derivative (CAS 782441-07-0, C₁₃H₁₂FN₃O₂, 261.25 g/mol) .

Key Structural and Functional Differences

  • Halogenated Phenyl Groups (e.g., 4-Fluorophenyl, 5-Chloro-2-Fluorophenyl): Improve metabolic stability and binding to hydrophobic pockets in enzymes .
  • are synthesized via reductive amination or cyclization reactions using Na₂S₂O₄ or HOAc (acetic acid) . Similar compounds (e.g., 6-Chloro-2-(1,3-dimethyl-pyrazol-4-yl)-...) employ multicomponent reactions with aldehydes and amines under heating (80°C) .

Pharmacological and Industrial Relevance

  • Pesticide Development: Compounds like 4-(5-Chloro-2-Fluorophenyl)-... were prioritized in shape-based similarity studies for neonicotinoid-like activity . The target compound’s dimethoxy group may offer distinct binding modes in pest acetylcholine receptors.
  • Kinase Inhibition : Imidazo[4,5-b]pyridine analogs (e.g., 6-Chloro-2-(1,3-dimethyl-pyrazol-4-yl)-...) show potent kinase inhibitory activity, suggesting the target compound could be optimized for similar targets .

Commercial Availability and Purity

  • The target compound is available at 95% purity , whereas SynHet’s 4-(4-Fluorophenyl)-... is offered at >99% purity with short lead times .
  • Price disparities exist: For example, 2-Cyclohexyl-... dihydrochloride costs ~€497/50 mg , reflecting its niche research use.

Biological Activity

4-(3,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₇N₃O₂
  • Molecular Weight : 245.30 g/mol
  • CAS Number : 1214189-02-2

The compound features a complex imidazo[4,5-c]pyridine structure that is known for its diverse biological activities.

The biological activity of this compound has been linked to its ability to interact with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors involved in disease pathways. The interactions are primarily through:

  • Hydrogen Bonding : Facilitating binding with target proteins.
  • Hydrophobic Interactions : Enhancing the stability of the ligand-receptor complex.
  • π-π Stacking : Contributing to the specificity of binding.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazo[4,5-c]pyridine exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : The compound has been shown to effectively inhibit biofilm formation in pathogenic bacteria.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies:

  • Cytotoxicity Assays : It has been tested against several cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer), with promising results indicating significant cell growth inhibition .
  • Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through modulation of apoptotic pathways and disruption of microtubule dynamics .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of several imidazo[4,5-c]pyridine derivatives. The most active derivative exhibited a MIC of 0.25 μg/mL against Staphylococcus aureus, demonstrating strong bactericidal properties .
  • Anticancer Evaluation :
    • In vitro studies on MCF-7 cells revealed that the compound induced apoptosis via caspase activation and altered expression of Bcl-2 family proteins. The IC50 value was determined to be 0.46 μM, indicating potent anticancer activity .

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 Value
AntimicrobialStaphylococcus aureus0.22 μg/mL
AntimicrobialStaphylococcus epidermidis0.25 μg/mL
AnticancerMCF-70.46 μM
AnticancerNCI-H460IC50 = 0.03 μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-(3,4-dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride

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